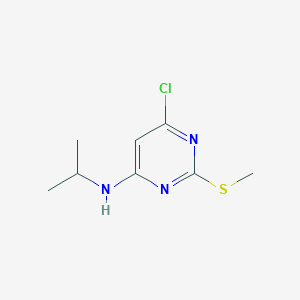

4-Chloro-6-isopropylamino-2-methylthiopyrimidine

Description

Properties

IUPAC Name |

6-chloro-2-methylsulfanyl-N-propan-2-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3S/c1-5(2)10-7-4-6(9)11-8(12-7)13-3/h4-5H,1-3H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIHRHMWSNBGPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=NC(=N1)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650089 | |

| Record name | 6-Chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-54-1 | |

| Record name | 6-Chloro-N-(1-methylethyl)-2-(methylthio)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Physicochemical Landscape of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the physical and chemical properties of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine, a substituted pyrimidine of significant interest in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related structural analogs to project its physicochemical profile. By analyzing the properties of precursors and similar compounds, we offer a robust framework for its handling, characterization, and utilization in research and development. This guide includes projected data, detailed analytical methodologies, and safety protocols, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, owing to its presence in nucleic acids and its ability to act as a versatile pharmacophore. The specific substitutions on the pyrimidine ring dictate the molecule's three-dimensional structure, electronic properties, and ultimately, its biological activity. This compound is a compound of interest due to its potential as an intermediate in the synthesis of targeted therapeutics. The chloro-, isopropylamino-, and methylthio- moieties each contribute unique steric and electronic features that can be exploited for molecular recognition by biological targets. Understanding the fundamental physical properties of this compound is paramount for its effective application in synthetic chemistry and drug design.

Physicochemical Properties: A Comparative Analysis

Direct, experimentally determined physical properties for this compound are not readily found in scientific literature. However, we can infer a likely profile by examining the properties of its close structural analogs. The following table presents data for related compounds, which will serve as a basis for our analysis.

| Property | 4-Chloro-6-methyl-2-(methylthio)pyrimidine | 4-Amino-6-chloro-2-(methylthio)pyrimidine | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | 4-Chloro-2-methylthiopyrimidine |

| CAS Number | 17119-73-2 | 1005-38-5 | Not available | 89466-42-2[1] | 49844-90-8[2] |

| Molecular Formula | C₆H₇ClN₂S | C₅H₆ClN₃S | C₇H₉ClN₂OS | C₆H₇ClN₂OS[1] | C₅H₅ClN₂S[2] |

| Molecular Weight | 174.65 g/mol | 175.64 g/mol | 204.67 g/mol | 190.65 g/mol [1] | 160.62 g/mol [3] |

| Appearance | White to almost white powder to lump[4] | White crystals[5] | Colorless needles[6] | Not specified | Liquid[3] |

| Melting Point | 38 - 42 °C[4] | 128 - 136 °C[5] | 59 - 60 °C[6] | 38 - 39 °C[1] | -2 °C[3] |

| Boiling Point | 147 °C at 32 mmHg[4] | 338.7±22.0 °C (Predicted)[7] | Not available | 288 °C[1] | 139 - 140 °C at 36 mmHg[3] |

| Solubility | Chloroform (Sparingly), Methanol (Slightly)[8] | Not specified | Not specified | Not specified | Not specified |

| Storage | 2 - 8 °C[4] | 0 - 8 °C[5] | Not specified | Inert gas at 2-8°C[1] | Not specified |

Expert Analysis and Projection for this compound:

-

Molecular Formula and Weight: C₈H₁₂ClN₃S; Molecular Weight: 217.72 g/mol .

-

Appearance: Likely a solid at room temperature, possibly crystalline, with a color ranging from white to off-white or pale yellow.

-

Melting Point: The presence of the isopropylamino group, which can participate in hydrogen bonding, would likely lead to a higher melting point compared to the methyl-substituted analog (38-42 °C). However, the bulky isopropyl group might disrupt crystal packing compared to the amino-substituted analog (128-136 °C). A reasonable estimate would place the melting point in the range of 80-120 °C.

-

Boiling Point: The boiling point is expected to be higher than that of the methyl-substituted analog due to the increased molecular weight and potential for hydrogen bonding.

-

Solubility: Similar to its analogs, it is expected to have limited solubility in water and better solubility in organic solvents like chloroform, dichloromethane, and methanol.

Synthesis and Reaction Chemistry

The synthesis of this compound would likely proceed via nucleophilic aromatic substitution on a di-chlorinated pyrimidine precursor. A plausible synthetic route is outlined below.

Proposed Synthesis Workflow

Caption: Figure 1: Proposed Synthesis of this compound

Experimental Protocol: A General Procedure

-

Reaction Setup: To a solution of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add a base, for example triethylamine (1.2 eq).

-

Nucleophilic Addition: Add isopropylamine (1.1 eq) dropwise to the stirred solution at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Redissolve the residue in a suitable organic solvent like dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired this compound.[6]

Analytical Characterization

A comprehensive analytical workflow is essential for the structural confirmation and purity assessment of the synthesized compound.

Analytical Workflow Diagram

Caption: Figure 2: Analytical Workflow for Characterization

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the two methyl groups and a septet for the CH), the methylthio group (a singlet), and the aromatic proton on the pyrimidine ring (a singlet). The NH proton may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyrimidine ring, the methylthio carbon, and the two carbons of the isopropyl group.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will likely show absorption bands corresponding to N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (in the 1400-1600 cm⁻¹ region), and C-Cl stretching (typically below 800 cm⁻¹).

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not available, the handling precautions should be based on the known hazards of structurally similar chloro- and amino-pyrimidines.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Wash hands thoroughly after handling. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

-

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

In case of skin contact: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and refrigerated.

Conclusion

This technical guide provides a comprehensive overview of the anticipated physical properties, synthesis, characterization, and safe handling of this compound. By leveraging data from analogous compounds, we have constructed a detailed and scientifically grounded resource for researchers. This information is intended to facilitate the inclusion of this promising building block in drug discovery and development programs. As with any new compound, it is imperative that all handling and experimental work be conducted with the utmost care and in accordance with institutional safety protocols.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-methylthiopyrimidine. Retrieved from [Link]

-

MDPI. (2020). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molecules, 25(15), 3481. Retrieved from [Link]

-

NIST. (n.d.). 4-Pyrimidinamine, 6-chloro-2-(methylthio)-. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Chloro-6-(methylthio)pyrimidine. Retrieved from [Link]

-

Arkat USA. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 213-228. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 4-Chloro-2-methylthiopyrimidine | C5H5ClN2S | CID 97113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-クロロ-2-メチルチオピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. 4-Amino-6-chloro-2-(methyl(thio)pyrimidine, CasNo.1005-38-5 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 8. 4-Chloro-6-methyl-2-(methylthio)pyrimidine CAS#: 17119-73-2 [amp.chemicalbook.com]

An In-depth Technical Guide to 4-Chloro-6-isopropylamino-2-methylthiopyrimidine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine, a substituted pyrimidine of significant interest in medicinal and agricultural chemistry. Due to its specific substitution pattern, this molecule serves as a versatile scaffold for the synthesis of more complex, biologically active compounds. This document outlines a robust synthetic pathway, methods for structural elucidation, potential applications, and essential safety protocols, grounded in established chemical principles and data from closely related analogues.

Introduction: The Pyrimidine Scaffold in Chemical Synthesis

Pyrimidines are fundamental heterocyclic aromatic compounds that form the core structure of nucleic acids (cytosine, thymine, and uracil) and are present in numerous pharmaceuticals, including anticancer and antimicrobial agents.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Poly-substituted pyrimidines, such as the title compound, are valuable intermediates because their reactive sites—like the chloro group at the C4 position—can be selectively targeted in subsequent reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.[1]

This guide focuses on the synthesis and characterization of this compound, leveraging the well-documented chemistry of its key precursor, 4,6-Dichloro-2-(methylthio)pyrimidine.

Synthetic Pathway and Methodologies

The most logical and efficient synthesis of this compound involves a two-stage process: first, the synthesis of the key intermediate 4,6-Dichloro-2-(methylthio)pyrimidine, followed by a selective nucleophilic aromatic substitution with isopropylamine.

Stage 1: Synthesis of the Key Precursor: 4,6-Dichloro-2-(methylthio)pyrimidine

The precursor, 4,6-Dichloro-2-(methylthio)pyrimidine (CAS: 6299-25-8), is a well-characterized compound that serves as a foundational building block.[3] It is typically synthesized from thiobarbituric acid in a two-step process.[2]

Experimental Protocol: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine

Objective: To synthesize the dichlorinated pyrimidine precursor.

Materials:

-

Thiobarbituric acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (catalyst)

-

Dimethyl sulfate

-

Sodium hydroxide (NaOH)

-

Ice

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Methylation: Thiobarbituric acid is first S-methylated using a methylating agent like dimethyl sulfate in an aqueous alkaline solution (e.g., NaOH). This reaction is typically exothermic and requires careful temperature control.

-

Chlorination: The resulting 2-(methylthio)barbituric acid is then chlorinated using an excess of phosphorus oxychloride, which also serves as the solvent.[4] A catalytic amount of N,N-dimethylaniline is often added to facilitate the reaction.[4]

-

Reaction Work-up: The reaction mixture is heated under reflux for several hours. After completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched by pouring it onto crushed ice.

-

Extraction and Purification: The aqueous mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product, which can be further purified by recrystallization or chromatography.[4]

Table 1: Physicochemical Properties of 4,6-Dichloro-2-(methylthio)pyrimidine

| Property | Value | Reference(s) |

| CAS Number | 6299-25-8 | |

| Molecular Formula | C₅H₄Cl₂N₂S | |

| Molecular Weight | 195.07 g/mol | |

| Appearance | White to orange crystalline powder | [3] |

| Melting Point | 38-42 °C | |

| Boiling Point | 135-136 °C (at 14 mmHg) |

Stage 2: Synthesis of this compound

This stage involves the selective displacement of one of the two chlorine atoms on the precursor with isopropylamine. The chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the one at C6, but in a symmetric molecule like the precursor, mono-substitution is achieved by controlling the stoichiometry of the nucleophile.

Causality Behind Experimental Choices:

-

Nucleophile: Isopropylamine is chosen for its steric bulk and basicity, which allows for a controlled, selective substitution.

-

Solvent: A polar aprotic solvent like ethanol or acetonitrile is suitable to dissolve the reactants and facilitate the SNAr reaction mechanism.

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Temperature: The reaction is typically run at elevated temperatures (reflux) to ensure a reasonable reaction rate, though monitoring is crucial to prevent di-substitution.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the title compound via nucleophilic aromatic substitution.

Materials:

-

4,6-Dichloro-2-(methylthio)pyrimidine

-

Isopropylamine

-

Triethylamine (TEA)

-

Ethanol (or Acetonitrile)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reactant Setup: Dissolve 4,6-Dichloro-2-(methylthio)pyrimidine (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Addition of Reagents: Add triethylamine (1.1 eq) to the solution, followed by the dropwise addition of isopropylamine (1.0-1.1 eq). The controlled stoichiometry is critical to favor mono-substitution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-5 hours.

-

Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Redissolve the residue in dichloromethane and wash with a saturated aqueous solution of NaHCO₃ to remove any remaining acid.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified via flash column chromatography on silica gel to yield pure this compound.

Caption: Proposed two-stage synthesis of the target compound.

Structural Elucidation and Characterization

Confirmation of the final product's structure is achieved through standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted ¹H NMR and ¹³C NMR Data

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| -S-CH₃ | δ 2.5 ppm (s, 3H) | δ 14 ppm |

| -CH(CH₃)₂ | δ 4.4 ppm (sept, 1H) | δ 46 ppm |

| -CH(CH₃)₂ | δ 1.25 ppm (d, 6H) | δ 22 ppm |

| Pyrimidine C5-H | δ 6.2 ppm (s, 1H) | δ 98 ppm |

| Pyrimidine C2-S | - | δ 172 ppm |

| Pyrimidine C4-Cl | - | δ 160 ppm |

| Pyrimidine C6-N | - | δ 161 ppm |

| -NH- | δ 5.3 ppm (br s, 1H) | - |

Rationale for Predictions:

-

-S-CH₃: The methylthio group typically appears as a singlet around 2.5 ppm.

-

Isopropyl Group: The methine proton (-CH) will be a septet due to coupling with the six methyl protons, shifted downfield by the adjacent nitrogen. The two methyl groups (-CH₃) will appear as a doublet.

-

Pyrimidine C5-H: This lone aromatic proton will be a singlet. Its chemical shift is influenced by the two adjacent electron-donating/withdrawing groups.

-

-NH- Proton: The amine proton signal is often broad and its chemical shift can vary with concentration and solvent.

Caption: Predicted ¹H NMR assignments for the target compound.

Potential Applications and Future Directions

Given the established utility of related substituted pyrimidines, this compound is a highly promising intermediate for:

-

Pharmaceutical Development: As a scaffold for kinase inhibitors, antiviral agents, and anticancer therapeutics. The isopropylamino group can provide crucial hydrophobic interactions within a protein's active site, while the chloro and methylthio groups offer vectors for further chemical modification.[5][6][7]

-

Agricultural Chemistry: As a key building block for novel herbicides and fungicides. Many commercial agrochemicals are based on the pyrimidine core, and this intermediate allows for the creation of new derivatives with potentially improved efficacy and selectivity.[5][8]

Safety, Handling, and Storage

As a chlorinated heterocyclic compound, this compound and its precursor should be handled with care.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9][10]

-

Hazards: The precursor, 4,6-Dichloro-2-(methylthio)pyrimidine, is classified as corrosive and can cause severe skin burns and eye damage. The final product is expected to be a skin and eye irritant.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[9]

References

-

Royal Society of Chemistry. Supporting Information. [Link]

-

MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]

-

Amazon AWS. 4-Amino-6-chloro-2-(methylthio)pyrimidine. [Link]

-

MySkinRecipes. 4-Chloro-6-(methylthio)pyrimidine. [Link]

-

Arkat USA. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]

-

ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... [Link]

-

GSRS. 4-AMINO-6-CHLORO-2-METHYLTHIOPYRIMIDINE. [Link]

-

ResearchGate. (PDF) 4,6-Dichloro-2-(methylthio)pyrimidine. [Link]

-

Ningbo Innopharmchem. Exploring 4,6-Dichloro-2-(methylthio)pyrimidine: A Key Intermediate in Pharmaceutical and Pesticide Synthesis. [Link]

- Google Patents. A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

-

NIST. 4-Pyrimidinamine, 6-chloro-2-(methylthio)-. [Link]

-

PubChem. 4-Chloro-2-methylthiopyrimidine. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. innospk.com [innospk.com]

- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]

- 8. 4-Chloro-6-(methylthio)pyrimidine [myskinrecipes.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Chloro-6-substituted-2-methylthiopyrimidines: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-chloro-6-substituted-2-methylthiopyrimidines, a class of heterocyclic compounds with significant applications in medicinal chemistry and agrochemical research. While the specific focus is on the isopropylamino derivative, this document synthesizes information from closely related analogs to present a broader understanding of the synthesis, chemical properties, and biological significance of this important scaffold.

Introduction: The Pyrimidine Core in Modern Chemistry

Pyrimidines are fundamental heterocyclic aromatic compounds that form the backbone of nucleic acids—cytosine, thymine, and uracil.[1][2] Beyond their biological role, pyrimidine derivatives are a cornerstone of pharmaceutical and agricultural chemistry, appearing in a wide array of bioactive molecules, including anti-inflammatory, anti-microbial, anti-HIV, anti-malarial, and anti-tumor agents.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

Physicochemical Properties and Identification

The properties of 4-chloro-6-substituted-2-methylthiopyrimidines can be summarized based on data from related compounds. These characteristics are crucial for their handling, characterization, and application in synthetic chemistry.

| Property | Typical Value/Characteristic | Source |

| CAS Number | Not available for the isopropylamino derivative. Analogs include: 4-Amino-6-chloro-2-(methylthio)pyrimidine (1005-38-5), 4-Chloro-6-methyl-2-(methylthio)pyrimidine (17119-73-2), 4-Chloro-2-methylthiopyrimidine (49844-90-8) | [3][4][5][6][7][8] |

| Molecular Formula | C₈H₁₁ClN₄S (for the isopropylamino derivative) | Inferred |

| Molecular Weight | 230.72 g/mol (for the isopropylamino derivative) | Inferred |

| Appearance | Typically a white to off-white crystalline solid or powder. | [4][9] |

| Melting Point | Varies with the 6-substituent. For example, 4-chloro-6-methyl-2-(methylthio)pyrimidine has a melting point of 38-42 °C.[4] | [4] |

| Solubility | Generally soluble in organic solvents like dichloromethane, ethanol, and acetone. | [1] |

| Spectroscopic Data | Characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The methylthio group typically shows a singlet around 2.5 ppm in ¹H NMR. | [1][10] |

Synthesis Strategies: Building the Pyrimidine Scaffold

The synthesis of 4-chloro-6-substituted-2-methylthiopyrimidines generally starts from readily available precursors like thiobarbituric acid. The synthetic route involves a series of well-established organic reactions.

A common synthetic pathway is outlined below:

Figure 1: General synthetic scheme for 4-chloro-6-isopropylamino-2-methylthiopyrimidine.

Step-by-Step Protocol (Hypothetical, based on analogs):

-

Chlorination and Methylation: Thiobarbituric acid is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms, yielding 4,6-dichloro-2-thiouracil.[2] Subsequent methylation of the thio group, for instance with dimethyl sulfate or methyl iodide, affords 4,6-dichloro-2-(methylthio)pyrimidine.[2]

-

Nucleophilic Aromatic Substitution: The resulting 4,6-dichloro-2-(methylthio)pyrimidine has two reactive chlorine atoms. Due to electronic effects, the chlorine at the 4-position is generally more susceptible to nucleophilic attack. By carefully controlling the reaction conditions (e.g., stoichiometry of the nucleophile, temperature), a selective monosubstitution can be achieved.[1] In this case, reacting 4,6-dichloro-2-(methylthio)pyrimidine with one equivalent of isopropylamine would lead to the desired this compound.[1]

Key Reactions and Mechanistic Insights

The reactivity of the 4-chloro-6-substituted-2-methylthiopyrimidine scaffold is dominated by the electrophilic nature of the pyrimidine ring, particularly at the carbon atom bearing the chlorine. This makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

Figure 2: Generalized mechanism for nucleophilic aromatic substitution on the pyrimidine ring.

This reactivity allows for the introduction of a wide range of functional groups at the 4-position, including amines, alcohols, and thiols. This versatility is a key reason for the widespread use of these compounds in the synthesis of compound libraries for drug discovery.

Applications in Drug Development and Agrochemicals

The 4-chloro-6-substituted-2-methylthiopyrimidine core is a privileged scaffold in several areas of research and development.

-

Pharmaceutical Development: These compounds are crucial intermediates in the synthesis of a variety of therapeutic agents. The ability to easily modify the 4- and 6-positions allows for the exploration of structure-activity relationships (SAR) to optimize drug candidates. They have been investigated for their potential as antiviral, anticancer, and antifungal agents.[11][12] The introduction of chlorine atoms into drug candidates is a well-established strategy in medicinal chemistry, with over 250 FDA-approved chlorinated drugs on the market.[13]

-

Agricultural Chemistry: Pyrimidine derivatives are widely used in the formulation of crop protection products.[11][12] 4-Chloro-6-substituted-2-methylthiopyrimidines can serve as precursors for herbicides and fungicides, contributing to improved crop yields.[4][12][14]

-

Biochemical Research: These compounds are employed in studies of enzyme inhibition and metabolic pathways.[12] Their ability to mimic endogenous purines and pyrimidines allows them to interact with biological targets, providing valuable insights into cellular processes.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling 4-chloro-6-substituted-2-methylthiopyrimidines. Based on safety data sheets for analogous compounds, the following guidelines should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][16][17]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[15][16][17]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[15][16][17] Wash hands thoroughly after handling.[15][16]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[16][18] Protect from light and moisture.[18]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[15][16] If inhaled, move the person to fresh air.[15][16] If swallowed, call a poison control center or doctor immediately.[15]

Conclusion

4-Chloro-6-substituted-2-methylthiopyrimidines are a versatile and valuable class of compounds for chemical synthesis. Their straightforward preparation and predictable reactivity make them ideal starting materials for the development of novel pharmaceuticals and agrochemicals. While the specific compound this compound is not widely documented, the extensive literature on its analogs provides a solid foundation for its synthesis and application. Further research into this and related compounds is likely to yield new and valuable discoveries in the fields of medicine and agriculture.

References

- Safety Data Sheet. (2007, September 12). Vertex AI Search.

- 4-Amino-6-chloro-2-(methylthio)pyrimidine. (n.d.). Amazon S3.

- 4-Chloro-6-methyl-2-(methylthio)-pyrimidine. (n.d.). CymitQuimica.

- SAFETY DATA SHEET. (2013, November 1). Fisher Scientific.

- SAFETY DATA SHEET. (2010, August 26). Fisher Scientific.

- 4-Amino-6-chloro-2-(methylthio)pyrimidine 97 1005-38-5. (n.d.). Sigma-Aldrich.

- SAFETY D

- SAFETY DATA SHEET. (2009, October 2). Fisher Scientific.

- 4-Amino-6-chloro-2-(methylthio)pyrimidine. (n.d.). Chem-Impex.

- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (n.d.). MDPI.

- 4-Chloro-6-methyl-2-(methylthio)pyrimidine. (n.d.). Chem-Impex.

- 4-Chloro-2-methylthiopyrimidine 98 49844-90-8. (n.d.). Sigma-Aldrich.

- 4-Chloro-6-methyl-2-(methylthio)pyrimidine | 17119-73-2. (n.d.). TCI Chemicals.

- Premium Quality 4-Amino-6-chloro-2-(methylthio)pyrimidine (CAS 1005-38-5). (n.d.). TNJ Chemical.

- 17119-73-2(4-Chloro-6-methyl-2-(methylthio)pyrimidine) Product Description. (n.d.). ChemicalBook.

- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (n.d.).

- Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... (n.d.).

- 4-Amino-6-chloro-2-(methylthio)pyrimidine | 1005-38-5. (2025, July 24). ChemicalBook.

- 4-Chloro-6-(methylthio)pyrimidine. (n.d.). MySkinRecipes.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019, July 1). PubMed.

- 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | C6H7ClN2OS | CID 243511. (n.d.). PubChem.

- 4-Chloro-2-(methylthio)pyrimidine 98.0+%, TCI America™ | Fisher Scientific. (n.d.). Fisher Scientific.

- 4-chloro-6-methyl-2-(methylthio)pyrimidine. (n.d.). PubChemLite.

Sources

- 1. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [mdpi.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. 4-Amino-6-chloro-2-(methylthio)pyrimidine 97 1005-38-5 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-クロロ-2-メチルチオピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Chloro-6-methyl-2-(methylthio)pyrimidine | 17119-73-2 | TCI AMERICA [tcichemicals.com]

- 7. 17119-73-2 CAS MSDS (4-Chloro-6-methyl-2-(methylthio)pyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 4-Amino-6-chloro-2-(methylthio)pyrimidine | 1005-38-5 [chemicalbook.com]

- 9. 4-Chloro-6-methyl-2-(methylthio)-pyrimidine | CymitQuimica [cymitquimica.com]

- 10. 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | C6H7ClN2OS | CID 243511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Chloro-6-(methylthio)pyrimidine [myskinrecipes.com]

- 15. cdms.telusagcg.com [cdms.telusagcg.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.nl [fishersci.nl]

An In-Depth Technical Guide to 4-Chloro-6-isopropylamino-2-methylthiopyrimidine: Synthesis, Characterization, and Applications

Abstract: 4-Chloro-6-isopropylamino-2-methylthiopyrimidine is a substituted pyrimidine derivative poised for significant interest in medicinal chemistry and agrochemical research. The pyrimidine scaffold is a well-established pharmacophore, and its functionalization with chloro, isopropylamino, and methylthio groups offers a unique combination of reactivity, lipophilicity, and hydrogen bonding potential. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust and validated synthetic protocol via nucleophilic aromatic substitution, modern analytical characterization techniques, and a discussion of its potential applications based on the extensive biological activity of related aminopyrimidine structures.[1][2][3] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are crucial for its application in experimental settings. While this specific derivative is not widely cataloged, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

The molecular formula is determined to be C₉H₁₄ClN₃S . Based on this, the precise molecular weight is calculated.

Table 1: Physicochemical and Identity Data

| Property | Value | Source/Method |

| IUPAC Name | 4-Chloro-N-isopropyl-2-(methylthio)pyrimidin-6-amine | IUPAC Nomenclature |

| Molecular Formula | C₉H₁₄ClN₃S | Elemental Composition |

| Molecular Weight | 231.75 g/mol | Calculation |

| CAS Number | Not Assigned | - |

| Predicted Physical State | Off-white to light yellow solid/crystalline powder | Analogy to[4][5] |

| Predicted Melting Point | 130-150 °C | Analogy to |

| Predicted Solubility | Soluble in methanol, ethanol, DMSO, DCM; Insoluble in water | General Organic Principles |

Synthesis and Mechanistic Considerations

The most logical and field-proven approach for synthesizing this compound is through a regioselective nucleophilic aromatic substitution (SₙAr) reaction. This method is widely employed for the functionalization of halogenated pyrimidines due to the electron-deficient nature of the pyrimidine ring, which facilitates nucleophilic attack.[6][7]

Causality of the Synthetic Strategy

The pyrimidine ring contains two nitrogen atoms, which are strongly electron-withdrawing. This property significantly lowers the electron density at the carbon atoms of the ring, particularly at positions 2, 4, and 6, making them susceptible to attack by nucleophiles.[8][9] The chlorine atom at the 4-position is an excellent leaving group, making a precursor like 4,6-dichloro-2-(methylthio)pyrimidine an ideal starting material.

The reaction with isopropylamine proceeds as the lone pair of electrons on the amine's nitrogen atom attacks the electron-deficient C4 carbon, forming a transient, negatively charged intermediate (a Meisenheimer complex). The stability of this intermediate is the cornerstone of the SₙAr mechanism. Subsequently, the aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, yielding the final product. The choice of a non-nucleophilic base is critical to scavenge the HCl generated during the reaction without competing with the primary nucleophile (isopropylamine).

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution (SₙAr)

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

4,6-Dichloro-2-(methylthio)pyrimidine (1.0 eq)

-

Isopropylamine (1.2 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Acetonitrile (ACN) or Tetrahydrofuran (THF), anhydrous (approx. 0.1 M concentration)

Procedure:

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4,6-dichloro-2-(methylthio)pyrimidine and anhydrous acetonitrile. Stir the mixture at room temperature until the solid is fully dissolved.

-

Base Addition: Add triethylamine or DIPEA to the solution.

-

Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add isopropylamine dropwise over 15 minutes. The slow addition is crucial to control the exotherm of the reaction.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Partition the resulting residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer. Wash it sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualization of Synthetic Workflow

Caption: Workflow for the SₙAr synthesis of the target compound.

Applications in Drug Discovery and Agrochemical Research

The aminopyrimidine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[10] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3][10] Many of these activities stem from the ability of the aminopyrimidine moiety to act as a hinge-binding motif in various protein kinases.[2]

-

Oncology: Substituted 2-aminopyrimidines are the cornerstone of several tyrosine kinase inhibitors (TKIs) used in cancer therapy. The N-isopropyl group of the target molecule could potentially occupy hydrophobic pockets within an ATP-binding site, while the pyrimidine nitrogens form critical hydrogen bonds.

-

Antiviral & Antifungal Agents: The ability of pyrimidine analogues to act as intermediates in the synthesis of bioactive molecules for antiviral and antifungal applications is well-documented.[5]

-

Agrochemicals: Chlorinated pyrimidines are key intermediates in the production of herbicides and fungicides, where the reactive chlorine allows for further functionalization to tune the compound's specificity and efficacy.[5]

Hypothetical Role in Kinase Inhibition

The structure of this compound is analogous to scaffolds known to inhibit protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Safety, Handling, and Storage

Given the reactive chloro- and amino-functional groups, this compound should be handled with care. Safety protocols should be derived from data sheets of structurally similar hazardous precursors.

-

Hazard Classification: Likely to be classified as an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles. All handling of the solid or its solutions should be performed in a certified chemical fume hood.

-

Handling: Avoid creating dust. Use appropriate ventilation to keep airborne concentrations low.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and moisture.

Conclusion

This compound represents a valuable and versatile building block for chemical and pharmaceutical research. Its synthesis is achievable through robust and well-understood chemical principles, primarily nucleophilic aromatic substitution. The demonstrated biological relevance of the aminopyrimidine scaffold strongly suggests that this compound and its subsequent derivatives are promising candidates for screening and development programs targeting a wide array of diseases and agricultural needs. This guide provides the foundational knowledge for scientists to synthesize, characterize, and strategically deploy this high-potential molecule.

References

- ResearchGate. (n.d.). Selected examples of biologically-active compounds containing aminopyrimidine.

- ResearchGate. (2025, August 9). Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity.

- An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024, August 2). Retrieved from a specific source (publication details not fully provided in search result).

- gsrs. (n.d.). 4-AMINO-6-CHLORO-2-METHYLTHIOPYRIMIDINE.

- Khan, I., et al. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH.

- Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (n.d.). Retrieved from a specific source (publication details not fully provided in search result).

- Semantic Scholar. (n.d.). Aminopyrimidines: Recent synthetic procedures and anticancer activities.

- ResearchGate. (n.d.). Scheme 30. Selective nucleophilic aromatic substitution to furnish...

-

Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link].

-

YouTube. (2023, March 3). PYRIMIDINES SYNTHESIS. Retrieved from [Link].

-

PubChem. (n.d.). 4-Chloro-2-methylthiopyrimidine. Retrieved from [Link].

- Molecules. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC - NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. 4-Chloro-6-methyl-2-(methylthio)-pyrimidine | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. youtube.com [youtube.com]

- 10. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrimidines

Substituted pyrimidines are a cornerstone in the development of a vast array of biologically active molecules, ranging from pharmaceuticals to agrochemicals. Their versatile chemical nature allows for a diversity of functionalizations, leading to compounds with tailored properties. 4-Chloro-6-isopropylamino-2-methylthiopyrimidine is a key intermediate in the synthesis of various herbicides and is a valuable building block in medicinal chemistry. This guide provides an in-depth exploration of its synthesis, offering a detailed narrative of the synthetic pathway, the rationale behind experimental choices, and comprehensive protocols.

Core Synthesis Strategy: A Two-Step Approach

The most efficient and widely adopted synthesis of this compound is a two-step process. This strategy hinges on the initial preparation of a key intermediate, 4,6-dichloro-2-(methylthio)pyrimidine, followed by a selective nucleophilic aromatic substitution (SNAr) with isopropylamine.

Caption: Overview of the two-step synthesis pathway.

Part 1: Synthesis of the Key Intermediate: 4,6-dichloro-2-(methylthio)pyrimidine

The synthesis of this crucial intermediate can be approached from two primary starting materials: thiobarbituric acid or a combination of diethyl malonate and thiourea.

Method A: From Thiobarbituric Acid

This is often the preferred route due to its high overall yield. The synthesis proceeds in two straightforward steps.

Caption: Synthesis of the key intermediate from thiobarbituric acid.

Causality Behind Experimental Choices:

-

Methylation: The initial step involves the S-methylation of thiobarbituric acid. Dimethyl sulfate is a common and effective methylating agent for this transformation. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to deprotonate the thiol group, forming a more nucleophilic thiolate anion.

-

Chlorination: The subsequent chlorination of the pyrimidine-4,6-diol is achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reagent efficiently replaces the hydroxyl groups with chlorine atoms. The reaction is often performed at elevated temperatures to ensure complete conversion.

Experimental Protocol (Method A):

-

Methylation of Thiobarbituric Acid:

-

In a reaction vessel, dissolve thiobarbituric acid in an aqueous solution of sodium hydroxide at room temperature.

-

Slowly add dimethyl sulfate to the solution while maintaining the temperature below 30°C.

-

Stir the reaction mixture for 2-3 hours.

-

Acidify the solution with a suitable acid (e.g., hydrochloric acid) to precipitate the 2-(methylthio)pyrimidine-4,6-diol.

-

Filter the precipitate, wash with water, and dry.

-

-

Chlorination:

-

To a flask equipped with a reflux condenser, add the dried 2-(methylthio)pyrimidine-4,6-diol and an excess of phosphorus oxychloride.

-

Optionally, a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to accelerate the reaction.

-

Heat the mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours.

-

After completion, carefully quench the excess phosphorus oxychloride by slowly adding the reaction mixture to crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 4,6-dichloro-2-(methylthio)pyrimidine.

-

Purify the product by vacuum distillation or recrystallization.

-

Method B: From Diethyl Malonate and Thiourea

An alternative route involves the condensation of diethyl malonate and thiourea to form the pyrimidine ring, followed by methylation and chlorination.

Caption: Synthesis of the key intermediate from diethyl malonate and thiourea.

Causality Behind Experimental Choices:

-

Condensation: The initial cyclocondensation reaction is a classic method for pyrimidine synthesis. A strong base, such as sodium ethoxide or sodium methoxide, is used to deprotonate the diethyl malonate, which then undergoes a condensation reaction with thiourea.

-

Subsequent Steps: The resulting 2-thiobarbituric acid is then methylated and chlorinated as described in Method A.

Experimental Protocol (Method B):

-

Condensation:

-

In a suitable solvent such as ethanol, dissolve sodium metal to prepare sodium ethoxide.

-

To this solution, add diethyl malonate, followed by thiourea.

-

Reflux the mixture for several hours until the reaction is complete.

-

Cool the reaction mixture and acidify to precipitate 2-thiobarbituric acid.

-

Filter, wash, and dry the product.

-

-

Methylation and Chlorination:

-

Follow the procedures outlined in Method A for the methylation and subsequent chlorination steps.

-

| Parameter | Method A (from Thiobarbituric Acid) | Method B (from Diethyl Malonate) |

| Starting Materials | Thiobarbituric Acid, Dimethyl Sulfate, POCl₃ | Diethyl Malonate, Thiourea, Methylating Agent, POCl₃ |

| Key Steps | Methylation, Chlorination | Condensation, Methylation, Chlorination |

| Typical Overall Yield | High | Moderate to High |

| Advantages | Fewer steps, generally higher yielding | Utilizes readily available starting materials |

Part 2: Selective Amination of 4,6-dichloro-2-(methylthio)pyrimidine

The final step in the synthesis is the selective replacement of one of the chlorine atoms at the C4 or C6 position with an isopropylamino group. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Mechanism and Regioselectivity

The pyrimidine ring is electron-deficient, which makes it susceptible to attack by nucleophiles. The chlorine atoms at the 4 and 6 positions are more reactive towards nucleophilic substitution than a potential chlorine atom at the C2 position. This is due to the greater ability of the nitrogen atoms in the ring to stabilize the negative charge in the Meisenheimer intermediate formed upon attack at C4 or C6.

The reaction with isopropylamine, a primary amine, proceeds via a bimolecular nucleophilic addition-elimination mechanism. The selectivity for mono-substitution over di-substitution is controlled by stoichiometry and reaction conditions. Using a slight excess of isopropylamine and controlling the reaction temperature allows for the selective formation of the mono-aminated product.

biological activity of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine

An Investigative Guide to the Biological Activity of the Novel Pyrimidine Derivative: 4-Chloro-6-isopropylamino-2-methylthiopyrimidine

Abstract

This technical guide provides a comprehensive framework for the investigation and characterization of the biological activities of this compound. Pyrimidine derivatives represent a cornerstone in the development of bioactive compounds, demonstrating a vast spectrum of applications in agriculture and medicine.[1] This document, authored from the perspective of a Senior Application Scientist, outlines a logical, multi-faceted research program to elucidate the potential of this specific molecule. We will explore a plausible synthetic route, propose a primary mechanism of action based on robust structure-activity relationship (SAR) data from analogous compounds, and detail the requisite experimental protocols for validation. The guide will focus on its hypothesized herbicidal properties, while also considering potential secondary activities such as fungicidal effects.[2] By synthesizing established principles with field-proven methodologies, this document serves as a roadmap for researchers and drug development professionals aiming to unlock the potential of novel pyrimidine scaffolds.

Introduction & Rationale for Investigation

The pyrimidine ring is a "privileged scaffold" in medicinal and agricultural chemistry due to its presence in essential biomolecules like nucleic acids and its ability to serve as a versatile core for developing potent bioactive agents.[3][4] The title compound, this compound, presents a unique combination of functional groups, each suggesting a rationale for its investigation as a potential agrochemical.

-

The Pyrimidine Core: This heterocyclic system is foundational to numerous commercial pesticides, including fungicides and herbicides.[1] Its nitrogen atoms can engage in crucial hydrogen bonding interactions with biological targets.

-

Substituent Analysis:

-

4-Chloro Group: This is a key reactive site. It can act as a leaving group in nucleophilic substitution reactions, both for synthetic derivatization and potentially for covalent interaction with a biological target.[5][6] Its electronegativity also significantly influences the electronic properties of the pyrimidine ring.

-

6-Isopropylamino Group: This substituent is highly reminiscent of the alkylamino groups found in s-triazine herbicides, most notably Atrazine (2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine). This strong structural analogy forms the basis of our primary hypothesis that the compound will exhibit herbicidal activity, likely via inhibition of photosynthesis.[7]

-

2-Methylthio Group: The methylthio (or thiomethyl) group is a common feature in pyrimidine chemistry. It can be readily oxidized to the corresponding sulfoxide or sulfone, which dramatically alters its electronic and steric properties and can create a more effective leaving group for further synthetic modifications.[8]

-

Primary Hypothesis: Based on a comprehensive analysis of its structural motifs, this compound is hypothesized to function as a herbicide by inhibiting Photosystem II (PSII) of the photosynthetic electron transport chain. This guide outlines the necessary steps to validate this hypothesis and explore other potential bioactivities.

Synthetic Strategy & Characterization

A reliable synthesis is the first step in characterizing a novel compound. A plausible and efficient route can be designed based on established pyrimidine chemistry, starting from the commercially available 4,6-dichloro-2-(methylthio)pyrimidine. The key step is a regioselective nucleophilic aromatic substitution (SNAr).

Proposed Synthetic Workflow

The synthesis leverages the differential reactivity of the two chlorine atoms on the starting material. A controlled, mono-substitution with isopropylamine is expected to yield the desired product.

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in acetonitrile (10 mL/mmol) in a round-bottom flask, add N,N-Diisopropylethylamine (DIPEA) (1.2 eq).

-

Reagent Addition: Add isopropylamine (1.05 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure identity and purity.

Primary Biological Activity: Herbicidal Action

Our primary hypothesis posits that the title compound inhibits Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts that is responsible for water oxidation and plastoquinone reduction.[9] Inhibition of this process blocks the photosynthetic electron transport (PET) chain, leading to rapid plant death.

Hypothesized Mechanism of Action (MoA)

Caption: Inhibition of the Photosynthetic Electron Transport (PET) chain at PSII.

Experimental Protocol 1: In Vitro Photosystem II Inhibition Assay

This assay directly measures the compound's ability to inhibit electron transport in isolated chloroplasts.

-

Chloroplast Isolation: Isolate active chloroplasts from fresh spinach (Spinacia oleracea L.) leaves using differential centrifugation in a buffered sucrose solution.

-

Assay Preparation: Prepare a reaction mixture containing the isolated chloroplasts, a suitable buffer (e.g., Tricine-NaOH), and an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).

-

Compound Application: Add the title compound at various concentrations (e.g., from a DMSO stock solution) to the reaction mixture. Include a positive control (e.g., Atrazine) and a negative control (DMSO vehicle).

-

Measurement: Expose the samples to a light source and measure the rate of DCPIP reduction spectrophotometrically at ~600 nm. The rate of reduction is proportional to the rate of electron transport.

-

Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Determine the concentration required for 50% inhibition (IC₅₀) by fitting the data to a dose-response curve.

Experimental Protocol 2: Whole-Plant Herbicidal Efficacy Assay

This greenhouse assay evaluates the compound's effect on living plants.

-

Plant Cultivation: Grow representative monocot (e.g., barnyard grass, Echinochloa crus-galli) and dicot (e.g., field mustard, Brassica campestris) species in pots under controlled greenhouse conditions until they reach the 2-3 leaf stage.[10][11]

-

Treatment Formulation: Prepare a sprayable formulation of the title compound by dissolving it in a suitable solvent/surfactant mixture.

-

Application: Apply the compound at various rates (e.g., 10, 100, 500, 1000 g/ha) to the plants using a calibrated track sprayer. Include positive (commercial herbicide) and negative (formulation blank) controls.

-

Evaluation: Assess herbicidal injury (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT) using a 0-100% visual rating scale (0 = no effect, 100 = complete plant death).

-

Data Analysis: Determine the Growth Reduction (GR₅₀) values for each plant species.

Data Presentation: Expected Herbicidal Activity

| Compound | Target | Assay Type | Endpoint | Value (µM or g/ha) |

| Title Compound | Photosystem II | In Vitro PET | IC₅₀ | To be determined |

| Atrazine (Control) | Photosystem II | In Vitro PET | IC₅₀ | ~ 2.0 µM |

| Title Compound | E. crus-galli | Whole-Plant | GR₅₀ | To be determined |

| Title Compound | B. campestris | Whole-Plant | GR₅₀ | To be determined |

Exploring Secondary Biological Activities

The pyrimidine scaffold is known for its broad biological activity.[1] Therefore, it is prudent to screen for other potential applications, particularly fungicidal activity, where anilinopyrimidine fungicides are a well-established class.[2]

Experimental Protocol 3: In Vitro Antifungal Assay

This assay determines the compound's ability to inhibit the growth of pathogenic fungi.

-

Fungal Strains: Select a panel of economically important plant pathogenic fungi, such as Botrytis cinerea (gray mold) and Rhizoctonia solani (sheath blight).[2][12]

-

Assay Medium: Prepare Potato Dextrose Agar (PDA) plates amended with the title compound at various concentrations (e.g., 0.1, 1, 10, 100 µg/mL).

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the test fungus onto the center of each amended plate.

-

Incubation: Incubate the plates at an optimal temperature (e.g., 25°C) in the dark until the mycelium in the control plate (no compound) has reached the edge.

-

Measurement & Analysis: Measure the diameter of the fungal colony on each plate. Calculate the percentage of mycelial growth inhibition relative to the control and determine the Effective Concentration for 50% inhibition (EC₅₀).

Data Presentation: Expected Fungicidal Activity

| Compound | Fungal Species | EC₅₀ (µg/mL) |

| Title Compound | Botrytis cinerea | To be determined |

| Title Compound | Rhizoctonia solani | To be determined |

| Cyprodinil (Control) | Botrytis cinerea | ~ 0.05-0.2 |

Structure-Activity Relationship (SAR) & Future Directions

The initial findings from the biological assays will guide a subsequent medicinal chemistry program to optimize the lead compound.

-

C4 Position: The chlorine atom can be replaced with other halogens (F, Br) or small alkoxy groups (e.g., methoxy) to modulate reactivity and binding affinity.[5]

-

C6 Position: The isopropylamino group can be varied. Exploring smaller (ethylamino), larger (tert-butylamino), or cyclic (cyclopropylamino) amines can probe the steric and electronic requirements of the target's binding pocket.

-

C2 Position: Oxidation of the methylthio group to a methylsulfinyl or methylsulfonyl group would increase polarity and hydrogen bonding potential, which could significantly alter the compound's activity and selectivity.[8]

Future Directions would involve expanding the investigation to include:

-

Mode of Action Confirmation: Advanced biophysical techniques to confirm binding to the D1 protein of PSII.

-

Toxicology Screening: Preliminary assessment of mammalian and environmental toxicity.

-

Metabolic Profiling: Understanding how the compound is metabolized in plants and soil.

Conclusion

This compound is a novel chemical entity with significant potential as a lead structure in agrochemical discovery. Its strong structural resemblance to known PSII-inhibiting herbicides provides a clear and testable primary hypothesis. The investigative framework detailed in this guide—encompassing synthesis, primary and secondary bio-screening, and SAR analysis—provides a rigorous and efficient pathway to characterize its biological activity. The successful execution of these protocols will not only define the utility of this specific molecule but also contribute valuable insights into the broader field of pyrimidine chemistry.

References

- [No title provided]. Journal of Agricultural and Food Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETljGQYDo5OoFiUl_WDAhe1KK7IPuN-AfaeDL470hwNBdmqusyddue4q7ocabnvPcB85Mp6xZwhZKr_D2HkHID-QShGCIaEQIgsnCzR1AUrQlprCimF5dMXaCamKwMyzUi7AmTg0ADVlqr_ds=]

- Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwz_zUH5eMO-fu2psZXaepfCdO69SUWTGqtDIJ-oGXzIqarlyp2fXiy2ma5tok2CxGIHiVu08aCMOK4rVo5ByBiFAysp6waLsAoEFxSsUpMS8DatrD7wRaGdC5CkYi5fJBmLlKsRCvZPFjIDKLL5mwYwf9QGhPjh3ng5U4GYBHagnoEzJt4ctEQ-LgT-cF50H5eZgP1Bsh0EVa7ACOcnzHcF6wGzvvXXaDIIWh6dpb0FOgCzY_Mo8uDYezUVZRgW58u_fBCWgHuN_lxm0dX06jbUTFJcsdJsDFMb5cgl1ohwQi2Mq1u_A=]

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpLqjry8eg7a9VELuE3w0c4cKB5drWv_t2ucelYYmqXWqx8p-NgYtkCXDCMOafihBIa-YFJRvufc9nCeIlKucKf45A3lgIXTEPJOzsOHICWBlOUK55GO-6JWa1lpl6r8OVspA1jmWsQTULyxcwjZdghizVgJsRS6-hc2Lh]

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqr1C9isA25qQOBpDkWxGkwtu8y6ringC9Aqn2NQ_vrtPUofwRuKhcNlbyEZ8bt0mglH5tHDUmDH-F_ljFlGSH9NyrTtOoJs-iFHhxSUUMqmUGoUcc6vje7mDVEUogGUswRHN-]

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science Publisher. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg3Tozr9zVaBB6oSZBdvUhg1WTTLJ2t0irBamOjUSG3VuJEPEFjNaSnDrbAVGT4DJdTLyhGw9bPFoFu79ZbvV1cEARciAN9IPVcJsa7MfeXkaMPP7Wr2Kyeow0EIC6_rZFyWJZhRY_GWY=]

- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvkoSZ4iocBfueeEowyjL6T9ZBk6Mfn7oNqGWsztlEmbQAL5wzuU-Yse4sdh2ISaHc_wY68FDGVRW8BKTBFRP7pIXctY-OjnFbF-1t0ZIERQdgwRg5E7p5-aygiCjZd6surJZo8A==]

- Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGwoY8ox1o9FCvkJ6Vimaduf0wU6D8bTxXdpl0mtUiWC4_tfD3J8pp8qCwBySjr_fGJswuTKErt17XyXcpBxTZODd4TLqL947x6ynd8PZVIgmuBOl1Voi5bae2Yu9eDFunpJpy7R_iHsJ-nZ0=]

- Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg1tINoLD8KZyPcbN9PHN7_3HR7agP7EE2LkL9tTTmcLRfw34iVxkYg-nKlM21q6L_CV3e261MXhs57lkndg8C0JZ4uQaH_QfBrkf6l1dE6u5RnozdvG2NmiS4gDSBJ6YQtdvzQfiUuGjQC6_v7ghyUhxKgo8xeLokQbMHiA1YS85Eq8UP7lEdBbxvTuNXw-Mif8QdrnT-h_EfenSTAfnE36rUHrGYT45v7QHP_4osd0EQ5xxWJa36gPcnX8SkRVdT]

- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. arkat usa. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIbxczk6S-dxyqrKOqokb3wQ_QqBQKBmD6Ab8AxeQWvazofF9QPoaiTUZv2tc5skjXuaNnjXZeOUrO2tZ-9zw2lI7m4Wpog3Cuelx9ugfUCJEYPb2QeJSis5niLsQP-zRIqCP4]

- Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk2iu6i6JyHEJ-triBXC666Vv0tO2BnyF4A9pyP6JIi-DCxWQOa3KhOVPfdmRZSiijBbV7J7rMTJZUnD_x2RU89Lilb-Ws8evI9kE-OTmAPEP-l7zyGH--YJznAUMiQXwuavff237Rf0GTDIM=]

- (PDF) Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdoSsG5SWziAcwvz525EyKgJCxFgekM4upFKQ14nCkE5PZ4jv8AE4vUoa2ul8DKD70plpvIjlIYqYiIoOO2PSSb1_0s4_-TfvxETdfmT2LRHV11rPXQD5hurYVuZST-kX_71k3nNBkV_DKhrcF3sJi94sRkx0uDkQ_CScq5Mr5RGSmtlXPJZTXs3HF1bTTbI1lKzFqV3iFVcv3yHYfKuWtOdHg67X_WlG_zcj5ZolZ3T9tBGMzI_dQxpy40KNqB0Nft6GBhfcLcUy88BvHAEDsMdjP1LnOMQ==]

- Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGow4dIImcMr_T-fDJnzacu68axS4kB_QHNYEIHG7qatD1iY0_TysUmImm8QFKajLMYNnlnzPX1DlO4TUokJ06-fZqAOVCuh24-SoVuNjCasZtoVln_A-pnfxUwrsMStTCMy7c=]

- Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXImKi84zQWDVBE885wSJAWVjO6VpB-XUr7sOabp--I8OhgPTn1U_ATsNWhknh9NFUhdor7io6Ly5TFsrpQn8tVqz-mo79kmv1RxeuFPes--08ehU1vaF8rYBHdjStai_pPME8]

- Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNEjkCDg32YgTpvqUAfsKVGbJEVUqYe3dE5HMUPG_iB8asnIL9XRQJY3nuAM9a9GhhSxbklBNKTKveEhZ2kzdozjRLIGLDnyu7ZenQAhoKcXxwSpaZcp7-mU6gsYoOUIDgFg==]

- Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe2eLC359kO6Iw8xfrW465dHHHg5x7Vf6MOi2G6OV6o7fGDHOPy61jDZ_rrycqDV-khIqSoGUJIdTfdB1DO9SWHFFspzDyBnWu6Zs42fyQhia9bhVqtihBVuCtrRUFVWm-XPltnnTYeJLKBr6q-YRKomWn6s85iPdW4lUZt5duNYEfGP2wiamRaw==]

- (PDF) Disposition of the Herbicide 2-Chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine (Atrazine) and Its Major Metabolites in Mice: A Liquid Chromatography/Mass Spectrometry Analysis of Urine, Plasma, and Tissue Levels. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPS6Uz7WHXX0YBmMyoq--C-rOvhORUy_FJX2t0XePnMcxVe3ejikS0axFbDP6d6DAoq7WYAMZpuUIQprO-5q4GYmb-Ib4y483hgiWxe-KCMOKkVaUe1AYeacro802dmCFVPoE0ieGLYi1D9AtLrtEPc8OOJYVnCA9P_P2M0lA9eBZM5KD9Ih8TGfPYxLapfxPi60idUQfR2-PBxlvDrcNkvTkf8Iq3xcpdHChoJssoZxj6kKGssnDek-7iQEMbvlKaQpmhDFy3u28WxT6bXfqFi86qnG2hkwiR1J_iv19gQ8ANUHqd1Dy2gkzNnvco7DWnaFdX606SawIKEV29MPST7RWDBgVR5PNEst5KebQFPF5s4UQQ-GZ6zpj9KL2oDGI5yVoUDtYI16sTD49orRqIPta8I1KE]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

Introduction: The Critical Role of Solubility in Preclinical Development

An In-Depth Technical Guide to the Solubility Profile of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted pyrimidine derivative with a molecular structure that suggests potential applications in medicinal chemistry and drug discovery. The pyrimidine core is a common scaffold in a wide array of biologically active compounds. The specific combination of chloro, isopropylamino, and methylthio substituents imparts a unique physicochemical profile that dictates its behavior in biological and chemical systems. A thorough understanding of its solubility is paramount for its progression through the drug development pipeline. Poor solubility can hinder absorption, lead to low bioavailability, and create challenges in formulation development.[1][2] This guide provides a comprehensive overview of the theoretical and practical considerations for determining the complete solubility profile of this compound.

Theoretical Framework for Solubility

The solubility of an organic molecule is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[3][4] The overall polarity of a molecule is a composite of its functional groups and its hydrocarbon skeleton.[4]

Structural Analysis of this compound:

-

Polar Moieties: The pyrimidine ring contains two nitrogen atoms, which are electronegative and can act as hydrogen bond acceptors. The isopropylamino group also has a nitrogen atom that can participate in hydrogen bonding.

-

Non-polar Moieties: The chloro, methylthio, and isopropyl groups are generally considered non-polar or weakly polar, contributing to the molecule's lipophilicity.

The interplay between these groups will determine the molecule's solubility in both aqueous and organic solvents. The presence of the amino group suggests that the solubility of this compound will likely be pH-dependent. In acidic conditions, the amino group can be protonated, forming a more polar and, therefore, more water-soluble salt.

Factors Influencing Solubility:

Several factors can significantly impact the measured solubility of a compound:

-

Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps to overcome the lattice energy of the crystal.[5]

-

pH: As mentioned, for ionizable compounds like this compound, pH is a critical determinant of aqueous solubility.[1]

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility.[6]

-

Purity of the Compound: Impurities can affect the measured solubility.

Experimental Determination of Solubility: A Two-Pronged Approach

A comprehensive solubility assessment involves determining both kinetic and thermodynamic solubility.

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a solution when it is rapidly introduced from a stock solution (typically in DMSO) into an aqueous buffer.[7][8] This is a high-throughput screening method often used in the early stages of drug discovery to quickly rank compounds.[2][9]

This protocol is designed to provide a rapid assessment of the kinetic solubility of this compound.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours).[8] Measure the turbidity of each well using a nephelometer or a microplate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm).[10][11]

-

Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the background, indicating precipitation.

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent.[7] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[1] This is a lower-throughput but more accurate measure, crucial for later stages of drug development.[2] The shake-flask method is the gold standard for determining thermodynamic solubility.[12]

This protocol details the steps for determining the thermodynamic solubility of this compound in various aqueous buffers, as recommended by ICH guidelines for biopharmaceutics classification.[13][14][15]

-

Preparation of Buffers: Prepare a series of aqueous buffers at different pH values, typically including pH 1.2, 4.5, and 6.8, to mimic the physiological pH range of the gastrointestinal tract.[13][16]

-

Addition of Excess Compound: Add an excess amount of solid this compound to a known volume of each buffer in separate vials. The excess solid should be visually apparent.

-

Equilibration: Tightly cap the vials and place them in a shaker bath at a constant temperature (typically 37 ± 1°C for biorelevant studies) for a sufficient time to reach equilibrium (e.g., 24-48 hours).[14][16]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-